Product packaging for Hydroxyl propyl acrylate(Cat. No.:CAS No. 91147-99-8)

Hydroxyl propyl acrylate

Cat. No.: B13789089
CAS No.: 91147-99-8
M. Wt: 130.14 g/mol
InChI Key: OGOBWYZAVILZEC-UHFFFAOYSA-N
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Description

Hydroxyl propyl acrylate is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B13789089 Hydroxyl propyl acrylate CAS No. 91147-99-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91147-99-8

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

propyl 2-hydroxyprop-2-enoate

InChI

InChI=1S/C6H10O3/c1-3-4-9-6(8)5(2)7/h7H,2-4H2,1H3

InChI Key

OGOBWYZAVILZEC-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(=C)O

Origin of Product

United States

Historical Context and Evolution of Research on Hydroxypropyl Acrylate

Initial research into hydroxypropyl acrylate (B77674) was primarily driven by its potential applications in industrial settings, particularly in the development of thermosetting resins for surface coatings, adhesives, and textiles. nih.gov Early studies focused on understanding its basic polymerization behavior and its effects when copolymerized with other monomers. A significant aspect of early HPA research was the characterization of its two main isomers: 2-hydroxypropyl acrylate and 1-methyl-2-hydroxyethyl acrylate, which are typically present in commercial formulations. polysciences.comspecialchem.com

Over time, the focus of HPA research has expanded significantly. While initial work centered on its use in conventional polymer systems, more recent investigations have explored its role in the creation of "smart" or stimulus-responsive materials. For instance, the thermoresponsive nature of poly(2-hydroxypropyl acrylate) (P(HPA)), first reported in 1975, has led to its use as a comonomer in temperature-sensitive hydrogels. scispace.comresearchgate.net The development of controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Nitroxide-Mediated Polymerization (NMP), has enabled the synthesis of well-defined HPA-containing polymers with narrow molecular weight distributions, allowing for more precise control over their properties. scispace.comresearchgate.nettue.nl This has opened up new avenues for research into advanced applications, including drug delivery systems and bioseparation platforms. acs.orgresearchgate.net

Furthermore, recent research has also addressed the production processes of HPA, with a focus on developing more efficient and environmentally friendly synthesis methods. researchgate.net Investigations into bio-based sources for HPA production are also gaining traction, driven by the increasing demand for sustainable materials. dataintelo.com

Significance of Hydroxypropyl Acrylate As a Monomer in Polymer Science and Materials Engineering Research

The significance of hydroxypropyl acrylate (B77674) in polymer science stems from the unique properties conferred by its hydroxyl group. This functional group enhances the hydrophilicity of polymers, improves adhesion to various substrates, and provides a site for crosslinking reactions. polysciences.comgantrade.com These characteristics make HPA a crucial comonomer in the formulation of high-performance materials.

In the realm of coatings and adhesives, HPA is valued for its ability to improve durability, gloss retention, and resistance to weathering and chemicals. gantrade.commarketpublishers.com Its inclusion in polymer formulations for automotive top coatings, architectural coatings, and industrial applications is a testament to its performance-enhancing capabilities. marketpublishers.comoecd.org

The hydroxyl functionality of HPA is also pivotal in the development of biomedical materials. It imparts water-absorbing properties, making it suitable for use in hydrogels for applications such as wound dressings. polysciences.comresearchgate.net The ability to tune the properties of these hydrogels by copolymerizing HPA with other monomers has been a significant area of research. researchgate.netfigshare.com

Moreover, the thermoresponsive behavior of P(HPA) has established it as a key component in the field of "smart" polymers. The lower critical solution temperature (LCST) of P(HPA), the temperature at which the polymer undergoes a phase transition in aqueous solution, can be precisely controlled by copolymerization. researchgate.nettue.nlexpresspolymlett.com This has led to the development of materials that respond to changes in temperature, with potential applications in areas like controlled drug release and smart surfaces. acs.orgresearchgate.net

Recent research has also highlighted the potential of HPA in creating environmentally friendly materials. For instance, its use in the synthesis of phosphorus-free antiscalant agents for water treatment systems demonstrates its utility in addressing environmental challenges. researchgate.net The exploration of bio-sourced HPA further underscores its growing importance in the development of sustainable polymer technologies. dataintelo.com

Key Properties and Applications of Hydroxypropyl Acrylate in Polymer Research
PropertySignificance in ResearchExample Research Application
Hydroxyl FunctionalityEnhances adhesion, hydrophilicity, and provides a site for crosslinking. polysciences.comgantrade.comDevelopment of high-performance coatings and adhesives with improved durability. marketpublishers.com
BiocompatibilityEnables the creation of materials for biomedical applications.Synthesis of hydrogels for wound dressings and drug delivery systems. polysciences.comresearchgate.net
ThermoresponsivenessAllows for the development of "smart" polymers that respond to temperature changes. researchgate.netCreation of temperature-sensitive materials for controlled release and bioseparation. acs.orgresearchgate.net
Copolymerization CapabilityReadily copolymerizes with a wide range of monomers, allowing for tunable material properties. oecd.orgSynthesis of statistical copolymers with controlled lower critical solution temperatures (LCST). tue.nlexpresspolymlett.com

Scope and Research Objectives of Scholarly Investigations on Hydroxypropyl Acrylate Systems

Established Industrial Synthesis Routes for Hydroxypropyl Acrylate

The primary industrial method for synthesizing hydroxypropyl acrylate involves the reaction of acrylic acid with propylene (B89431) oxide. guidechem.comtechemi.com This process is typically conducted in the presence of a catalyst to facilitate the ring-opening of the propylene oxide and its subsequent esterification with acrylic acid. guidechem.com The reaction yields a mixture of two isomers: 2-hydroxypropyl acrylate and 1-methyl-2-hydroxyethyl acrylate, with the former being the major component, typically comprising 75-80% of the commercial product. oecd.org

Commonly employed catalysts in industrial settings include chromium-based and iron-based compounds. guidechem.comzhishangchemical.com For instance, a composite catalyst system of chromium trioxide and iron acrylate can achieve a yield of 91% at a reaction temperature of 90°C. guidechem.com Iron-based catalysts, such as ferric chloride, have also been used, resulting in yields of around 88.3% at temperatures between 75°C and 80°C. guidechem.comzhishangchemical.com However, these traditional catalysts present challenges. Chromium compounds, particularly chromium trioxide, are strong oxidants and pose handling and safety risks. guidechem.comzhishangchemical.com Iron-based catalysts can lead to the formation of colored byproducts, affecting the final product's quality. guidechem.comzhishangchemical.com To mitigate unwanted polymerization of the acrylate monomer during synthesis, polymerization inhibitors like hydroquinone (B1673460) or resorcinol (B1680541) are essential additives to the reaction mixture. google.comgoogle.com Following the reaction, the crude HPA is purified by reduced-pressure distillation. google.comgoogle.com

Another established, though less common, industrial route is the reaction of sodium acrylate with chloropropanol. However, this method is generally associated with lower yields and less stable product quality. guidechem.com

Emerging Laboratory-Scale Synthetic Approaches to Hydroxypropyl Acrylate

Research at the laboratory scale is focused on developing more efficient, safer, and environmentally benign synthetic routes to hydroxypropyl acrylate. One area of investigation involves the use of alternative catalysts and reaction media. For example, solid acid catalysts like Amberlyst-15, a sulfonated polystyrene-divinylbenzene resin, have been studied for the esterification of acrylic acid with propylene glycol. researchgate.netsmolecule.com This heterogeneous catalysis approach simplifies catalyst separation from the reaction products, a significant advantage over traditional homogeneous catalysts. researchgate.net

Another innovative approach is the enzymatic synthesis of HPA precursors. For instance, 3-hydroxypropionaldehyde (3-HPA), a precursor to acrylic acid, can be produced from methanol (B129727) and ethanol (B145695) through a one-pot cascade reaction using methanol dehydrogenase and deoxyribose-5-phosphate aldolase. nih.gov This biosynthetic route utilizes inexpensive and renewable feedstocks. nih.gov

Furthermore, novel polymerization techniques are being explored for the synthesis of polymers containing HPA. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully used to synthesize copolymers of HPA. tandfonline.comtandfonline.comresearchgate.net This controlled polymerization method allows for the preparation of polymers with well-defined architectures and functionalities. tandfonline.comtandfonline.com Additionally, the synthesis of novel graft copolymers with a poly(2-hydroxypropyl acrylate) backbone has been achieved through a "grafting through" strategy, combining RAFT polymerization with hydrogen-transfer polymerization. tandfonline.comtandfonline.com

A different laboratory-scale synthesis involves the esterification of hydroxypropyl methyl cellulose (B213188) (HPMC) with acryloyl chloride to create hydroxypropyl methyl cellulose acrylate (HPMCAA). sci-hub.sepsu.edu This method modifies a naturally derived polymer to introduce acrylate functionality. sci-hub.sepsu.edu

Catalytic Systems and Reaction Optimization in Hydroxypropyl Acrylate Synthesis Research

The selection and optimization of catalytic systems are central to improving the synthesis of hydroxypropyl acrylate. Research efforts are directed towards enhancing catalyst activity, selectivity, and stability while minimizing by-product formation.

Catalyst Systems:

Catalyst TypeExamplesReaction Temperature (°C)Yield (%)Notes
Chromium-based Chromium trichloride, Chromium trioxide9091High activity but difficult and dangerous to prepare. guidechem.comzhishangchemical.com
Iron-based Ferric chloride, Ferric sulfate, Iron trioxide75-8588.3Leads to colored by-products. guidechem.comzhishangchemical.comgoogle.com
Solid Acid Amberlyst-15, Zirconium dioxide (K-Fe/ZrO2)10077.8Heterogeneous, easier separation. guidechem.comresearchgate.net
Composite Chromium trioxide and iron acrylate9091Effective but has safety concerns. guidechem.comzhishangchemical.com

Reaction Optimization:

Process optimization is crucial for maximizing the yield and purity of HPA. Key parameters that are manipulated include:

Temperature: The reaction between acrylic acid and propylene oxide is exothermic, and controlling the temperature is vital to prevent runaway reactions and minimize side reactions. Optimal temperatures typically range from 80°C to 100°C. guidechem.comgoogle.comgoogle.com

Molar Ratio of Reactants: The molar ratio of propylene oxide to acrylic acid influences the conversion and selectivity. A slight excess of propylene oxide is often used to ensure complete conversion of the acrylic acid. google.com

Catalyst Loading: The concentration of the catalyst affects the reaction rate. Optimization is necessary to achieve a desirable rate without causing excessive by-product formation. researchgate.net

Inhibitor Concentration: The amount of polymerization inhibitor must be sufficient to prevent polymerization of the acrylate monomer without significantly slowing down the desired esterification reaction. google.comgoogle.com

Reaction Time: The duration of the reaction is optimized to achieve maximum conversion. google.com

Intensified process designs, such as using a side reactor or multiple side reactors with feed splitting, have been proposed to enhance selectivity and handle recycle streams more effectively, leading to potential cost and CO2 emission reductions. researchgate.net

Reactivity and Functional Group Transformations of Hydroxypropyl Acrylate Precursors

The synthesis of hydroxypropyl acrylate relies on the specific reactivity of its precursor molecules, primarily acrylic acid and propylene oxide.

Acrylic Acid (AA): As a carboxylic acid, the primary reactive site of acrylic acid in this synthesis is the carboxyl group (-COOH). This group undergoes esterification with the hydroxyl group formed from the ring-opening of propylene oxide. Acrylic acid can be produced through various methods, including the oxidation of propylene or the hydrolysis of acrylonitrile (B1666552). techemi.com A greener route involves the dehydration of 3-hydroxypropionic acid (3-HPA), which can be derived from biomass. acs.org The double bond in the acrylate moiety is susceptible to polymerization, which is a competing reaction during the synthesis of HPA and necessitates the use of polymerization inhibitors. jamorin.com

Propylene Oxide (PO): Propylene oxide is an epoxide, a three-membered ring containing an oxygen atom. The high strain of this ring makes it susceptible to ring-opening reactions. In the synthesis of HPA, the reaction is typically catalyzed by an acid or a base. The catalyst facilitates the nucleophilic attack of the acrylic acid's carboxyl group on one of the carbon atoms of the epoxide ring. This ring-opening results in the formation of a hydroxyl group and an ester linkage, yielding hydroxypropyl acrylate. guidechem.com

Functional Group Transformations:

The core transformation in the industrial synthesis of HPA is the esterification of acrylic acid with the hydroxyl group generated from the ring-opening of propylene oxide.

Epoxide Ring-Opening: The C-O bonds in the propylene oxide ring are cleaved upon reaction with acrylic acid in the presence of a catalyst. This creates a reactive intermediate that is readily esterified.

Esterification: The carboxylic acid group of acrylic acid reacts with the newly formed hydroxyl group to form an ester bond (-COO-), resulting in the final hydroxypropyl acrylate product.

The presence of both a hydroxyl (-OH) and a vinyl group (C=C) in the final HPA molecule makes it a difunctional monomer, capable of undergoing further reactions such as polymerization and cross-linking. google.comjamorin.com This dual functionality is the basis for its wide range of applications in coatings, adhesives, and resins. guidechem.comatamanchemicals.com

Mechanistic Investigations of Free Radical Polymerization of Hydroxypropyl Acrylate

Conventional free-radical polymerization is a common method for synthesizing polymers. However, for monomers like HPA, which contain functional groups, this process can be complex. The hydroxyl group can participate in side reactions, and the polymerization kinetics can be influenced by various factors.

The kinetics of free-radical polymerization of acrylic monomers are complex and can be affected by secondary reactions. researchgate.net For acrylate monomers, the formation of less reactive mid-chain radicals (MCRs) can significantly lower the polymerization rate compared to an ideal process. rsc.org The rate of polymerization and the molecular weight of the resulting polymer are influenced by reactions such as chain-end depropagation, monomer self-initiation, and the formation and reaction of mid-chain radicals. researchgate.net The relative importance of these reactions varies with temperature and monomer composition. researchgate.net

A study on the bulk polymerization of 2-hydroxyethyl acrylate (HEA), a structurally similar monomer, revealed a very high activation energy of 155.8 kJ/mol for free radical polymerization. metu.edu.tr This high value was attributed to the significant intermolecular hydrogen bonding, a factor that would also be present in HPA polymerization. metu.edu.tr

Table 1: Kinetic and Thermodynamic Aspects of Acrylate Polymerization

ParameterDescriptionFactors of Influence
Polymerization Rate The speed at which monomer is converted to polymer.Temperature, initiator concentration, monomer concentration, presence of mid-chain radicals. researchgate.netrsc.org
Activation Energy The minimum energy required to initiate the polymerization reaction.Intermolecular forces (e.g., hydrogen bonding). metu.edu.tr
Enthalpy of Polymerization The heat released during the polymerization process.Monomer structure and reaction conditions.
Secondary Reactions Side reactions that can affect the polymer structure and properties.Temperature, monomer type (e.g., backbiting in acrylates). researchgate.net

Initiators are essential for starting the free-radical polymerization process. They decompose to form free radicals, which then initiate the polymer chains. rsc.org Common types of initiators include thermal initiators (azo and peroxy compounds) and photoinitiators. rsc.org The choice of initiator and its concentration are critical for controlling the polymerization rate and the molecular weight of the resulting polymer.

Chain transfer agents (CTAs) are used to control the molecular weight of the polymer. researchgate.net They work by terminating a growing polymer chain and initiating a new one. psu.edu This process results in the formation of more polymer chains of lower molecular weight for each initial radical. psu.edu N-Dodecyl mercaptan (NDM) is an example of a CTA used in the emulsion polymerization of acrylates to reduce both gel content and the molecular weight of the soluble polymer. researchgate.net The concentration of the CTA is a key parameter for tailoring the microstructural properties of the resulting polymer. researchgate.net

Controlled/Living Radical Polymerization (CLRP) of Hydroxypropyl Acrylate

Controlled/living radical polymerization (CLRP) techniques have emerged as powerful tools for synthesizing well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. researchgate.net The main CLRP methods include atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain transfer (RAFT) polymerization, and nitroxide-mediated polymerization (NMP). researchgate.netresearchgate.net

ATRP is a versatile and widely used CLRP method that allows for the polymerization of a broad range of monomers with high control over the resulting polymer. diva-portal.orgnih.gov The process involves a reversible redox reaction catalyzed by a transition metal complex, typically copper-based, which establishes an equilibrium between active propagating radicals and dormant species. nih.gov This equilibrium keeps the concentration of active radicals low, suppressing termination reactions. diva-portal.org

The ATRP of functional monomers like 2-hydroxyethyl acrylate (HEA) has been successfully demonstrated, yielding polymers with low polydispersities (Mw/Mn ≤ 1.2). cmu.edu These polymerizations can be conducted in both bulk and aqueous solutions, highlighting the robustness of ATRP in the presence of protic functional groups. cmu.edu However, the ATRP of (meth)acrylamides, which also contain functional groups, has shown challenges. The use of certain ligands like 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (B1213055) (Me4Cyclam) can lead to high polymer yields but with poor control over the polymerization. acs.org This has been attributed to a slow deactivation rate of the catalytic system. acs.org For the ATRP of acrylates from silicon surfaces, the addition of a sacrificial initiator has been shown to influence the thickness of the grafted polymer brushes. mdpi.com

Table 2: Key Parameters in ATRP of Hydroxypropyl Acrylate

ParameterRole in ATRPTypical Components for Acrylates
Initiator An alkyl halide that determines the starting point of polymerization. diva-portal.orgEthyl 2-bromoisobutyrate, 2-bromopropionitrile.
Catalyst A transition metal complex that facilitates the reversible activation/deactivation. nih.govCu(I)Br, Cu(I)Cl. diva-portal.org
Ligand Complexes with the metal to modulate its catalytic activity. acs.orgBipyridine derivatives, linear amines, Me4Cyclam. acs.org
Solvent The medium for the polymerization reaction.Toluene, dimethylformamide (DMF), water. cmu.edu

RAFT polymerization is another powerful CLRP technique that allows for the synthesis of polymers with controlled molecular weight and narrow molecular weight distributions. researchgate.net This method relies on the use of a RAFT agent, typically a thiocarbonylthio compound, to mediate the polymerization via a reversible chain transfer process. sigmaaldrich.com

The homopolymerization of HPA has been successfully achieved using RAFT chemistry, resulting in poly(2-hydroxypropyl acrylate) (PHPA) with high conversions and narrow molecular weight distributions. researchgate.net These polymerizations are often conducted in organic solvents like tert-butanol (B103910) at elevated temperatures. researchgate.net RAFT has also been employed for the aqueous dispersion polymerization of structurally similar monomers like 4-hydroxybutyl acrylate (HBA), demonstrating first-order kinetics with respect to the monomer and achieving high conversion in a short time. nih.govacs.org

NMP is a CLRP method that utilizes a stable nitroxide radical to control the polymerization. tandfonline.comacs.org The technique is based on the reversible termination of growing polymer chains by the nitroxide, forming a dormant alkoxyamine species. researchgate.net NMP is considered an inherently simple method as it often only requires a unimolecular initiator and the monomer. acs.org

The NMP of HPA has been investigated, often in copolymerization with other monomers to tune the properties of the resulting polymer. researchgate.netscispace.com For the homopolymerization of HPA, optimizing reaction conditions, such as the concentration of additional free nitroxide, is crucial for achieving good control and narrow polydispersity indices (around 1.2-1.3). scispace.com The polymerization rate can be influenced by the presence of the free nitroxide, with higher concentrations leading to a decrease in the rate due to a lower concentration of free radicals. scispace.com It has been noted that the hydroxyl group of HPA does not appear to have a strong catalytic interaction with the nitroxide, which can sometimes be observed in other hydroxyl-containing monomers. scispace.com

Anionic and Cationic Polymerization Studies of Hydroxypropyl Acrylate Analogs

The polymerization of hydroxypropyl acrylate (HPA) and its analogs through anionic and cationic mechanisms presents unique challenges and opportunities due to the presence of the reactive hydroxyl group. Direct polymerization via these ionic methods is often complicated by side reactions involving the hydroxyl functionality. Consequently, research in this area has largely focused on the use of protecting groups for the hydroxyl moiety, followed by a deprotection step to yield the desired hydroxyl-functionalized polymer.

Anionic Polymerization:

The living anionic polymerization of acrylates can produce polymers with well-defined molecular weights and narrow molecular weight distributions. However, the acidic proton of the hydroxyl group in HPA can terminate the living anionic chain. To overcome this, a common strategy is to protect the hydroxyl group prior to polymerization. One such example is the living anionic polymerization of trimethylsiloxypropyl acrylate, a protected form of HPA. polymersource.ca This method allows for the synthesis of poly(trimethylsiloxypropyl acrylate), which can then be deprotected to yield poly(hydroxypropyl acrylate) (PHPA). polymersource.ca This indirect route provides good control over the polymer architecture.

The general viability of anionic polymerization for acrylates is well-established, with various initiator systems and reaction conditions being explored for monomers like methyl methacrylate (B99206) and tert-butyl acrylate. cmu.eduuliege.be These studies provide a foundational understanding of the complexities involved, such as side reactions with the carbonyl group of the ester, which can be mitigated through the use of specific ligands like lithium chloride or by conducting the polymerization at low temperatures. uliege.be While direct anionic polymerization of unprotected HPA is not feasible, the principles derived from the study of its non-functional analogs are crucial for developing successful polymerization strategies for the protected monomers.

Cationic Polymerization:

Similar to anionic polymerization, the direct cationic polymerization of HPA is problematic due to the nucleophilic nature of the hydroxyl group, which can interfere with the cationic propagating center. Therefore, protection of the hydroxyl group is also a prerequisite for successful cationic polymerization of HPA analogs. While specific studies detailing the living cationic polymerization of a protected HPA monomer are not abundant in the reviewed literature, the principles of living cationic polymerization of other vinyl monomers, particularly vinyl ethers, are well-documented and offer a pathway for such synthesis. nih.gov The use of a functional initiator with a protected hydroxyl group would be a viable approach to obtain end-functionalized polymers. nih.gov

Another approach involves the modification of pre-existing cationic polymers with HPA. For instance, HPA can be grafted onto a cationic polymer backbone containing reactive sites, thereby introducing the desired hydroxyl functionality. researchgate.net This post-polymerization modification strategy circumvents the challenges associated with the direct cationic polymerization of the unprotected monomer. The development of dual catalysis systems that can switch between cationic and radical polymerization mechanisms also opens up possibilities for creating block copolymers that incorporate segments derived from HPA or its analogs. acs.org

Emulsion and Suspension Polymerization Research Involving Hydroxypropyl Acrylate

Emulsion and suspension polymerization are heterogeneous polymerization techniques widely employed for the production of acrylic polymers. These methods are particularly relevant for industrial-scale synthesis, offering advantages in heat and viscosity management.

Emulsion Polymerization:

Emulsion polymerization is a common method for producing HPA-containing polymers for applications such as adhesives and coatings. researchgate.netgoogle.com In this process, the monomer is emulsified in an aqueous phase with the aid of a surfactant, and polymerization is initiated by a water-soluble or oil-soluble initiator.

A study on the emulsion copolymerization of styrene (B11656), n-butyl acrylate, and acrylonitrile with varying concentrations of hydroxypropyl acrylate (HPA) and hydroxypropyl methacrylate (HPMA) demonstrated the influence of the hydroxyl-functional monomer on the properties of the resulting latex. researchgate.net It was found that increasing the concentration of HPMA affected the colloidal stability of the latexes, with a maximum of 7% HPMA being achievable while maintaining stability. researchgate.net For HPA, the maximum concentration for a stable latex was 5%. researchgate.net This research highlights the importance of optimizing the monomer feed composition to achieve the desired polymer properties without compromising the stability of the emulsion system.

Thermochemical studies of the emulsion polymerization of various acrylates and methacrylates, including 2-hydroxypropyl methacrylate, have provided insights into the heats of polymerization. uliege.be These studies are crucial for understanding the reaction kinetics and for the safe design of industrial reactors.

The table below summarizes findings from a study on the emulsion copolymerization of styrene, n-butyl acrylate, and acrylonitrile with different amounts of HPA. researchgate.net

Table 1: Effect of Hydroxypropyl Acrylate (HPA) Concentration on Emulsion Polymer Properties

HPA (wt%)Solids Content (%)Viscosity (cP)Particle Diameter (nm)Coagulum Formation
045.2120150Low
345.5135155Low
545.8150162Low
746.1175170Moderate
10---High (Low Colloidal Stability)

Data compiled from a study on the influence of HPA concentration in emulsion copolymerization. researchgate.net

Suspension Polymerization:

In suspension polymerization, the monomer is dispersed as droplets in a continuous phase, typically water, and polymerized. This method is suitable for producing polymer beads. While less common for HPA compared to emulsion polymerization, it has been employed for its methacrylate analog, hydroxypropyl methacrylate (HPMA), in the preparation of porous hydrogels. nih.gov In these systems, a crosslinking agent is typically used to form a network structure. nih.govresearchgate.net

The study of suspension copolymerization of HPMA for drug release applications demonstrated that the properties of the resulting hydrogels, such as the drug release rate, are dependent on factors like the crosslinker percentage and the initial drug loading. nih.gov Although this study focuses on HPMA, the principles are applicable to the suspension polymerization of HPA for similar applications.

Solid-State and Bulk Polymerization Methodologies for Hydroxypropyl Acrylate Systems

Solid-state and bulk polymerization methods offer solvent-free routes to polymer synthesis, which is advantageous from an environmental and cost perspective.

Solid-State Polymerization:

Solid-state polymerization involves the polymerization of a monomer in its crystalline state. This technique is typically initiated by high-energy radiation, such as UV light or gamma rays. While specific studies on the solid-state polymerization of HPA are not prevalent in the reviewed literature, research on other acrylate monomers provides a basis for understanding this process. For instance, the solid-state photopolymerization of furan (B31954) acrylate derivatives and cyclic acetal-containing acrylates has been demonstrated to proceed rapidly, in some cases even more efficiently than in the liquid state. rsc.orgnih.govacs.orgnih.gov The templating effect of the crystalline lattice can facilitate the propagation reaction. nih.gov Given that HPA is a liquid at room temperature, inducing crystallization through cooling or the use of specific templates would be necessary to explore its solid-state polymerization behavior.

Bulk Polymerization:

Bulk polymerization is carried out by polymerizing the monomer in the absence of a solvent. This method is suitable for producing high-purity polymers. Continuous bulk polymerization processes have been developed for acrylic monomers, including HPA, to produce low molecular weight polymers for high solids coating applications. google.com These processes typically operate at elevated temperatures (e.g., 180-270°C) and short residence times. google.com

Research on the bulk polymerization of 2-hydroxyethyl acrylate (HEA), a close analog of HPA, has shown that the polymerization exhibits autoacceleration and can lead to insoluble polymers due to high molecular weights and strong intermolecular hydrogen bonding. psu.edu This highlights the challenges in controlling bulk polymerization of hydroxyl-functional acrylates.

The table below presents data from a study on the bulk polymerization of HEA, which provides insights into the kinetics of this type of reaction. psu.edu

Table 2: Bulk Polymerization of 2-Hydroxyethyl Acrylate (HEA) at Different Temperatures

Temperature (°C)Time (min)Conversion (%)
603025
606050
609075
703040
706070
709090
803060
806085
8090>95

Data adapted from a study on the bulk polymerization of 2-hydroxyethyl acrylate, demonstrating the effect of temperature and time on monomer conversion. psu.edu

Copolymerization Strategies and Polymer Architectures Derived from Hydroxypropyl Acrylate

Statistical Copolymerization of Hydroxypropyl Acrylate (B77674) with Diverse Monomers

Statistical copolymerization represents a fundamental approach to modify the properties of polymers by randomly incorporating different monomer units along the polymer chain. Hydroxypropyl acrylate can be copolymerized with a wide variety of monomers, allowing for the fine-tuning of properties such as the lower critical solution temperature (LCST), glass transition temperature (Tg), and mechanical characteristics.

Nitroxide-mediated polymerization (NMP) has been successfully employed for the statistical copolymerization of HPA with monomers like N-acryloylmorpholine (Amor) and N,N-dimethylacrylamide (DMA). uq.edu.augoogle.comresearchgate.net Studies have shown that in these copolymerizations, the acrylamides (DMA and Amor) are more reactive than HPA. uq.edu.auresearchgate.net The resulting copolymers exhibit narrow molecular weight distributions and compositions that closely mirror the monomer feed ratios. uq.edu.augoogle.comresearchgate.net A key finding is that the glass transition temperatures of these copolymers decrease with an increasing HPA content, falling from 147°C for pure P(Amor) and 111°C for pure P(DMA) to 22°C for poly(hydroxypropyl acrylate) (PHPA). uq.edu.augoogle.com This tunability extends to the LCST of aqueous solutions of these copolymers, which can be adjusted over a broad temperature range by varying the HPA content. google.comresearchgate.net

Free-radical initiated solution polymerization is another common method for creating statistical copolymers of HPA. For instance, the copolymerization of 3-cyclohexyloxy-2-hydroxypropyl acrylate (HHPA) with styrene (B11656) in 1,4-dioxane (B91453) has been reported. mdpi.commdpi.com The reactivity ratios for this system were determined, indicating that the growing radicals with an HHPA end show a slightly higher reactivity towards styrene than towards another HHPA monomer. mdpi.com The glass transition temperatures of these copolymers were found to decrease as the mole fraction of HHPA increased. mdpi.com

The versatility of HPA is further demonstrated in its copolymerization with functional peptides. Reversible addition-fragmentation chain transfer (RAFT) polymerization has been utilized to copolymerize HPA with peptide monomers under aqueous conditions, resulting in well-defined statistical copolymers with controlled molecular weights and compositions. scirp.orgmdpi.com

Below is a table summarizing the findings of statistical copolymerization of HPA with various monomers:

Block Copolymer Synthesis Involving Hydroxypropyl Acrylate Segments

Block copolymers, composed of two or more distinct polymer chains linked together, offer the potential for creating materials with unique phase-separated morphologies and properties. Hydroxypropyl acrylate is a valuable component in the synthesis of such copolymers, particularly amphiphilic block copolymers that can self-assemble in solution.

One approach to synthesizing ABA-type block copolymers involves using poly(ethylene glycol) (PEG) as a macroinitiator for the hydrogen-transfer polymerization (HTP) of HPA. acs.orgscispace.com In this method, PEG with dialkoxide end-groups initiates the polymerization of HPA, leading to the formation of P(HPP-EG-HPP) block copolymers, where HPP is poly(2-hydroxypropyl propionate) and EG is the central polyethylene (B3416737) glycol block. acs.org This method has been shown to successfully extend the PEG chains with HPA units. acs.orgscispace.com

Reversible addition-fragmentation chain transfer (RAFT) polymerization is another powerful technique for synthesizing well-defined block copolymers containing HPA. Thermoresponsive diblock copolymers of HPA have been prepared, where the second block can be either permanently hydrophilic or pH-responsive. For example, poly(ethylene oxide)-poly(2-hydroxypropyl acrylate) (PEO-PHPA) diblock copolymers have been synthesized and shown to form well-defined micelles in aqueous solutions at elevated temperatures. researchgate.net

The table below details examples of block copolymers synthesized with hydroxypropyl acrylate segments:

Graft Copolymerization Utilizing Hydroxypropyl Acrylate Backbones or Side Chains

Graft copolymers, which consist of a main polymer chain (backbone) with one or more side chains of a different chemical composition, offer another avenue for tailoring polymer properties. Hydroxypropyl acrylate can be incorporated into graft copolymers as either the backbone or the side chains.

A "grafting through" strategy employing RAFT polymerization has been used to synthesize novel graft copolymers with a poly(2-hydroxypropyl acrylate) skeleton. tandfonline.comtandfonline.com In this method, HPA is copolymerized with various macromonomers, such as those based on aliphatic polyamides, polyethers (like poly(ethylene glycol) with a methacrylate (B99206) end-group), and polyesters. tandfonline.comtandfonline.com This approach allows for the creation of graft copolymers with varying degrees of grafting. tandfonline.com

Another example involves the graft copolymerization of ethyl acrylate onto a hydroxypropyl methylcellulose (B11928114) (HPMC) backbone, initiated by potassium persulfate in an aqueous medium. kinampark.com This demonstrates the utility of grafting acrylate monomers onto a pre-existing, functionalized polymer backbone. Furthermore, citrate-hydroxypropyl acrylate (CA-HPA) has been synthesized and subsequently graft copolymerized with degraded starch to create a novel copolymer. google.com

The following table summarizes different graft copolymerization strategies involving hydroxypropyl acrylate:

Synthesis of Star and Hyperbranched Poly(hydroxypropyl acrylate) Architectures

Star and hyperbranched polymers represent more complex, three-dimensional architectures compared to their linear counterparts. These structures often exhibit unique properties such as lower solution viscosity and a higher density of functional groups.

Star Polymers: The synthesis of star-shaped copolymers containing hydroxypropyl acrylate has been achieved through controlled radical polymerization techniques. One notable method is Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP). Using a hexa-functional initiator, star copolymers of n-butyl acrylate, methyl methacrylate, and 2-hydroxypropyl acrylate have been prepared. researchgate.net These star polymers exhibit lower viscosity compared to their linear counterparts, especially at high solids content. researchgate.net The "arm-first" method, where linear polymer arms are first synthesized and then cross-linked to form a core, is a common strategy for creating star polymers. researchgate.net This approach can be adapted for the synthesis of miktoarm star copolymers containing different types of polymer arms. researchgate.net Another approach is the "core-first" method, where a multifunctional initiator is used to simultaneously grow multiple polymer arms. acs.orgresearchgate.net

Hyperbranched Polymers: Hyperbranched polymers can be synthesized through self-condensing vinyl polymerization (SCVP). While specific examples focusing solely on HPA are less common in the reviewed literature, the principles have been demonstrated with structurally similar monomers like N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA). In RAFT-mediated SCVP, a chain transfer monomer (CTM) is copolymerized with the primary monomer, leading to a branched structure. researchgate.netrsc.org This method allows for the synthesis of hyperbranched polymers with high molecular weights and controlled branching. researchgate.net A patent also describes a method for preparing hyperbranched polymers from vinyl monomers containing hydroxyl groups, including hydroxypropyl acrylate, through an oxygen anion polymerization process. google.com

The table below provides an overview of the synthesis of star and hyperbranched architectures involving hydroxypropyl acrylate and related monomers:

Network Formation and Crosslinking Chemistry of Hydroxypropyl Acrylate Systems

The hydroxyl groups present in hydroxypropyl acrylate serve as reactive sites for crosslinking, enabling the formation of three-dimensional polymer networks. These networks are the basis for a variety of materials, including hydrogels, coatings, and adhesives.

HPA is a key component in the formulation of thermosetting paints and radiation-curable systems. researchgate.net The hydroxyl groups can react with crosslinking agents such as isocyanates or melamines to form a durable network structure. researchgate.netgoogle.com This crosslinking imparts desirable properties like improved adhesion, weatherability, and chemical resistance to the final product. researchgate.netgoogle.com

In the context of hydrogels, HPA is often used as a comonomer to introduce hydroxyl functionalities and influence the swelling and thermal response of the network. researchgate.netresearchgate.net For instance, dual-sensitive hydrogels based on poly(2-hydroxypropyl acrylate/itaconic acid) have been developed. sigmaaldrich.com The crosslinking in these systems can be achieved through various methods, including the use of chemical crosslinkers or through radiation curing.

Furthermore, HPA is utilized in low-temperature self-crosslinking acrylic emulsions. nih.gov In one example, HPA was used as a monomer alongside diacetone acrylamide (B121943) (DAAM) and adipic dihydrazide (ADH) as a crosslinking agent. The resulting crosslinked network showed improved drying speed and adhesion. nih.gov

The following table summarizes various crosslinking strategies for hydroxypropyl acrylate systems:

Advanced Materials Research Incorporating Poly Hydroxypropyl Acrylate

Hydrogel Development and Functionalization with Poly(hydroxypropyl acrylate)

Hydrogels, three-dimensional polymer networks capable of absorbing large amounts of water, have been a significant area of research for PHPA. Its inherent properties make it an excellent candidate for creating hydrogels with specific and controllable behaviors for a range of applications.

Smart hydrogels that respond to external stimuli, such as temperature and pH, are of great interest for applications like drug delivery and soft robotics. Poly(hydroxypropyl acrylate) is a key component in the synthesis of these responsive materials.

Thermo-responsive Hydrogels: PHPA exhibits a Lower Critical Solution Temperature (LCST), meaning its solubility in water changes with temperature. Below the LCST, the polymer is soluble, and the hydrogel is swollen. Above the LCST, it becomes hydrophobic, causing the hydrogel to contract and release water. This phase transition is driven by the breaking of hydrogen bonds between the polymer and water molecules at elevated temperatures. polifilm.com Research has demonstrated that the LCST of PHPA hydrogels can be precisely controlled by modifying the polymer's molecular environment. Factors such as ion concentration, the type of crosslinker used, and the presence of co-solvents can be adjusted to tune the LCST over a wide range, from 6°C to 40°C. polifilm.com This tunability is crucial for biomedical applications that require gelation at physiological temperatures. arpadis.comwarshel.com Copolymers of N-isopropylacrylamide (NIPAAm) with monomers like 2-hydroxyethyl acrylate (B77674) (HEA) are also extensively studied for their thermoresponsive behavior, indicating a broader interest in hydroxyalkyl acrylates for these applications. warshel.commdpi.com

pH-responsive Hydrogels: The incorporation of ionizable functional groups into the hydrogel network allows for pH-sensitive swelling and collapsing behavior. fraunhofer.deresearchgate.net While PHPA itself is not strongly pH-responsive, it is often copolymerized with monomers containing acidic (e.g., acrylic acid) or basic groups to impart this functionality. fraunhofer.de These hydrogels swell or deswell based on the pH of the surrounding environment due to the protonation or deprotonation of these groups, which alters electrostatic repulsion within the polymer network. oecd.orgescholarship.org For example, hydrogels containing carboxylic acid groups will swell in basic conditions (high pH) as the groups deprotonate and repel each other, while they will collapse in acidic conditions (low pH). researchgate.net This mechanism is exploited for targeted drug delivery, where a drug can be released at a specific site in the body with a distinct pH, such as the tumor microenvironment. fraunhofer.deescholarship.org

Table 1: Research Findings on Responsive Hydrogels Incorporating Poly(hydroxypropyl acrylate) and Related Monomers
StimulusPolymer SystemKey Research FindingPotential Application
TemperaturePoly(hydroxypropyl acrylate) (PHPA)LCST is tunable between 6°C and 40°C by altering ion concentration, crosslinkers, or co-solvents. polifilm.comDrug Delivery, Temperature-Sensitive Robotics polifilm.com
TemperatureCopolymers of N-isopropylacrylamide (NIPAAm) and 2-hydroxyethyl acrylate (HEA)Thermal gelation is attributed to the NIPAAm block, with HEA modulating hydrophilicity. warshel.commdpi.comOrthopedic Tissue Engineering mdpi.com
pHCopolymers with acidic or basic groups (e.g., Poly(acrylic acid))Swell or collapse is triggered by changes in environmental pH due to ionization of functional groups. fraunhofer.deresearchgate.netTargeted Drug Delivery escholarship.org
pHDual pH- and thermo-responsive hydrogel (Poly(acrylic acid) and functionalized chitosan)Highest drug release occurs at pH 7.4 due to the breaking of pH-dependent bonds. fraunhofer.deColon-Specific Drug Delivery fraunhofer.de

The similarity of hydrogels to the natural extracellular matrix makes them ideal for biomedical applications, provided they are biocompatible. jindunchemistry.com Research has focused on developing PHPA-based hydrogels that support cell growth and tissue regeneration without eliciting adverse immune responses.

The inherent properties of PHPA, such as its hydrophilicity, contribute to its biocompatibility. jindunchemistry.comatamankimya.com Hydrogels made from PHPA and its copolymers can create a favorable microenvironment for cells. atamankimya.com They are being investigated for use as scaffolds in tissue engineering, which aim to repair or replace damaged tissues. guidechem.com These scaffolds can be loaded with cells and signaling molecules to promote tissue regeneration. atamankimya.comguidechem.com Furthermore, the porous structure of these hydrogels allows for the efficient transport of nutrients and waste, which is essential for cell viability. polysciences.com Studies have shown that acrylate-based hydrogels can be designed to have mechanical properties that match those of specific tissues, a crucial factor for successful tissue integration. polysciences.comjinfonchem.com

Research on Coatings and Films Utilizing Poly(hydroxypropyl acrylate)

The dual functionality of the hydroxypropyl acrylate monomer makes it a valuable component in the formulation of high-performance coatings and films. atamankimya.comdow.com The acrylate group facilitates rapid curing, often initiated by UV light, while the hydroxyl group enhances adhesion and allows for further crosslinking. atamankimya.com

Poly(hydroxypropyl acrylate) is incorporated into coating formulations to improve their protective qualities and adhesion to various substrates. The hydroxyl groups present in the polymer chain are key to this performance. atamankimya.com They can form hydrogen bonds with surfaces, significantly enhancing adhesion. atamankimya.comgantrade.com This makes PHPA-containing coatings suitable for application on wood, plastic, and metal surfaces. atamankimya.com

Furthermore, the hydroxyl groups act as crosslinking sites, reacting with other components in the formulation like isocyanates or melamines. guidechem.com This crosslinking creates a more robust and durable polymer network, leading to coatings with improved chemical resistance, scratch resistance, and weatherability. warshel.comguidechem.comsvc.org The inclusion of HPA as a co-monomer also enhances the flexibility of the final coating, reducing brittleness. atamankimya.comdow.com These properties are highly desirable for applications such as automotive enamels and industrial maintenance finishes. guidechem.com

Table 2: Properties Enhanced by Poly(hydroxypropyl acrylate) in Protective Coatings
PropertyMechanismResulting Benefit
AdhesionHydroxyl groups form hydrogen bonds with substrates. atamankimya.comgantrade.comImproved bonding to metal, plastic, and wood. atamankimya.com
DurabilityHydroxyl groups act as sites for crosslinking with isocyanates or melamines. guidechem.comEnhanced chemical, scratch, and corrosion resistance. warshel.comguidechem.comsvc.org
FlexibilityIncorporation of HPA as a co-monomer reduces polymer rigidity. atamankimya.comLess brittle coating, improved toughness. atamankimya.comdow.com
WeatherabilityCreation of a stable, crosslinked polymer network. guidechem.comIncreased resistance to environmental degradation. gantrade.com

In the field of advanced films, acrylate-based polymers are researched for their potential in optical and barrier applications. For optical films, high transparency and a high refractive index are often desired. jindunchemistry.com While most standard acrylates have a refractive index around 1.50, research into novel acrylate formulations has yielded polymers with indices as high as 1.6363 while maintaining transparency of over 90% in the visible spectrum. jindunchemistry.com Although not exclusively focused on PHPA, this research highlights the potential for modifying acrylate structures to achieve specific optical properties for devices like microlenses and image sensors. jindunchemistry.com

For barrier films, which are crucial in food and pharmaceutical packaging, the goal is to prevent the transmission of gases like oxygen and water vapor. arpadis.comgreenchemindustries.com Research has shown that applying an acrylate polymer coating to films like polypropylene (B1209903) (PP) can create a uniform, pinhole-free layer that significantly enhances barrier properties. greenchemindustries.com These acrylate base coats improve the performance of subsequently deposited barrier layers, such as aluminum or aluminum oxide (Al₂O₃). researchgate.netgreenchemindustries.com A multilayer system of PP/acrylate/Al/acrylate can achieve very low oxygen transmission rates (OTR), extending the shelf life of packaged goods. greenchemindustries.com The use of acrylate coatings can be a cost-effective method to achieve high-performance barrier films. greenchemindustries.com

Development of Advanced Adhesives and Sealants Through Poly(hydroxypropyl acrylate) Research

Hydroxypropyl acrylate is a fundamental building block in the synthesis of modern adhesives and sealants. atamankimya.comguidechem.com Its bifunctional nature allows for the creation of polymers with superior bonding capabilities. The hydroxyl group is particularly important for improving adhesion strength and water resistance. atamankimya.comjinfonchem.com

In pressure-sensitive adhesives (PSAs), the incorporation of monomers like HPA can significantly enhance performance. guidechem.com The hydroxyl groups contribute to the cohesive strength of the adhesive through crosslinking, while also promoting adhesive interactions with the substrate. fraunhofer.depolysciences.com This results in a balanced profile of tack, adhesion, and cohesion. Research into modifying polyacrylate latex PSAs has shown that incorporating functional groups can significantly increase peel strength and thermal stability. fraunhofer.de For example, grafting structures inspired by the adhesive proteins of marine mussels onto a polyacrylate backbone has led to novel adhesives with enhanced performance. fraunhofer.de Similarly, in structural adhesives, HPA is used to formulate thermosetting acrylics that provide strong, durable bonds. mdpi.com These adhesives are used in demanding applications where resistance to chemicals and environmental factors is critical.

Polymeric Scaffolds and Matrices in Biomedical Research with Poly(hydroxypropyl acrylate)

Poly(hydroxypropyl acrylate) (PHPA) is increasingly being investigated for its potential in biomedical applications, particularly in the creation of polymeric scaffolds and matrices. Its inherent properties, such as hydrophilicity and biocompatibility, make it a suitable candidate for creating environments that can support cellular growth and facilitate the controlled delivery of therapeutic agents.

Tissue Engineering Scaffolds from Poly(hydroxypropyl acrylate)

In the field of tissue engineering, the goal is to develop scaffolds that mimic the natural extracellular matrix (ECM), providing structural support for cells to attach, proliferate, and differentiate, ultimately forming new tissue. mdpi.com Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, are particularly promising for this application due to their structural similarity to the native ECM. mdpi.comnih.gov

While research on scaffolds made purely from poly(hydroxypropyl acrylate) is emerging, the broader class of poly(hydroxyalkyl acrylates) has shown significant promise. For instance, hydrogels based on the related polymer, poly(2-hydroxyethyl methacrylate) (PHEMA), have been extensively studied for creating porous scaffolds for tissue engineering. researchgate.netnih.govmdpi.com These scaffolds can be tailored to have specific pore sizes and interconnected porosity, which are crucial for nutrient transport and cell migration. nih.govmdpi.com The insights gained from PHEMA research are often applicable to PHPA due to their structural similarities.

The biocompatibility of acrylate-based hydrogels is a key factor in their use as tissue engineering scaffolds. Studies on similar hydrophilic polymer scaffolds have demonstrated good cell viability and proliferation. For example, porous polyurethane scaffolds modified with poly(hydroxylethyl acrylate) (PHEA) showed improved cytocompatibility with human umbilical vein endothelial cells (HUVECs). tandfonline.com This suggests that PHPA, with its hydrophilic nature, could also provide a favorable environment for cell growth. The ability to create three-dimensional cell cultures within such scaffolds is a significant advantage over traditional two-dimensional models, as it better replicates the in vivo environment. lsu.edu

Furthermore, the versatility of acrylate chemistry allows for the creation of hybrid scaffolds. For instance, 3D printed scaffolds made from a biodegradable polymer like polycaprolactone (B3415563) (PCL) can be filled with a hydrogel to create a composite structure with enhanced biological functionality. utep.edu PHPA hydrogels could potentially be used as the hydrogel component in such systems, providing a hydrated and cell-friendly microenvironment within a mechanically robust framework.

Controlled Release Systems Utilizing Poly(hydroxypropyl acrylate) Matrices

The use of polymeric matrices for the controlled release of therapeutic agents is a cornerstone of modern drug delivery. youtube.com Hydrophilic polymer matrices, often in the form of hydrogels, can encapsulate drugs and release them in a sustained manner. dntb.gov.uagsconlinepress.com The release mechanism is typically governed by diffusion of the drug through the swollen polymer network and/or erosion of the matrix itself. mdpi.com

Poly(hydroxypropyl acrylate) is a promising material for such controlled release systems due to its ability to form hydrogels. While specific studies focusing solely on PHPA for drug delivery are still growing, research on analogous systems provides valuable insights. For example, porous hydrogels prepared from the related monomer, 2-hydroxypropyl methacrylate (B99206) (HPMA), have been investigated for the controlled release of drugs. nih.gov These studies demonstrated that the release rate could be modulated by factors such as the crosslinker percentage, the initial drug loading, and the pH of the release medium. nih.gov

The principle of using hydrophilic matrices for extended drug release is well-established. dntb.gov.ua Polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) are widely used to form matrix tablets that control the release of drugs through a combination of diffusion, swelling, and dissolution. nih.gov The hydrophilic nature of PHPA suggests its potential to function in a similar manner, forming a gel layer upon hydration that acts as a barrier to rapid drug release.

The development of "smart" drug delivery systems that respond to specific stimuli is a major area of research. mdpi.com By copolymerizing hydroxypropyl acrylate with other functional monomers, it is possible to create matrices that release their payload in response to changes in the physiological environment, such as pH or temperature. This approach allows for targeted drug delivery, increasing therapeutic efficacy while minimizing systemic side effects. mdpi.com

Smart and Stimuli-Responsive Poly(hydroxypropyl acrylate) Materials Research

"Smart" or "intelligent" polymers are materials that exhibit a significant change in their physical or chemical properties in response to small changes in their external environment. rsc.orgeuropean-coatings.com These stimuli can include temperature, pH, light, and the presence of specific molecules. rsc.org Poly(hydroxypropyl acrylate) has attracted considerable attention in this area, primarily due to its thermoresponsive behavior.

PHPA in aqueous solutions exhibits a Lower Critical Solution Temperature (LCST), which is a temperature above which the polymer becomes less soluble and undergoes a phase transition from a hydrophilic, swollen state to a more hydrophobic, collapsed state. researchgate.netacs.orgscispace.com This transition is reversible. Below the LCST, hydrogen bonds form between the polymer chains and water molecules, leading to dissolution. As the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions become dominant, causing the polymer to precipitate. scispace.com

The LCST of PHPA can be precisely controlled, or "tuned," by copolymerizing it with other monomers. researchgate.net Copolymerization with more hydrophilic monomers will increase the LCST, while copolymerization with more hydrophobic monomers will decrease it. This tunability is crucial for designing materials for specific applications. For instance, a study on statistical copolymers of 2-hydroxypropyl acrylate (HPA) with N-acryloylmorpholine (Amor) and N,N-dimethylacrylamide (DMA) demonstrated that the cloud point (a measure of LCST) could be tuned over a wide range. scispace.com

Copolymer SystemHPA Content (wt %)Cloud Point (°C) at 1 wt %
P(Amor-stat-HPA)>4021.4 - 88.0
P(DMA-stat-HPA)>55up to 82.9

This table illustrates the tunable thermoresponsive behavior of poly(hydroxypropyl acrylate) copolymers. The cloud point, indicative of the Lower Critical Solution Temperature (LCST), can be adjusted by varying the type and amount of the hydrophilic comonomer. scispace.com

The concentration of the polymer solution can also influence the LCST of PHPA. researchgate.net Research has shown that for PHPA homopolymers, the LCST can range from 18.3 °C at a concentration of 1.5 wt% to 33.3 °C at 0.25 wt%. researchgate.net This thermoresponsive behavior is being explored for a variety of applications, including the development of injectable scaffolds for tissue engineering that are liquid at room temperature and form a gel at body temperature, and for controlled drug delivery systems where drug release is triggered by a change in temperature. researchgate.netrsc.org

Characterization Methodologies for Poly Hydroxypropyl Acrylate and Its Copolymers

Spectroscopic Analysis of Poly(hydroxypropyl acrylate) Structuresripublication.comresearchgate.net

Spectroscopic analysis is fundamental to understanding the molecular structure of poly(hydroxypropyl acrylate) (PHPA). Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the polymer's composition, functional groups, and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Poly(hydroxypropyl acrylate) Researchscispace.comresearchgate.netiupac.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed microstructural analysis of polymers. iupac.org It is widely used to confirm the chemical structure, determine copolymer composition, and analyze the stereochemistry (tacticity) of the polymer chains. scispace.comiupac.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed in PHPA research. iupac.org

¹H NMR is utilized to identify and quantify the different types of protons within the polymer structure. scispace.com For instance, the composition of copolymers containing hydroxypropyl acrylate (B77674) can be calculated from the integration of specific signals in the ¹H NMR spectrum. scispace.com Purity of the final polymers can also be assessed by checking for the absence of residual monomer signals. scispace.com

For more complex structures, such as copolymers, 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. iupac.org These methods help in assigning complex and overlapping signals in both ¹H and ¹³C spectra, providing a complete picture of the polymer's microstructure, including monomer sequencing and configurational assignments. iupac.org End-group analysis, which is crucial for understanding polymerization mechanisms and calculating number-average molecular weight, can also be performed using ¹H NMR. semanticscholar.org

Table 1: Representative ¹H NMR Chemical Shifts for Poly(hydroxypropyl acrylate) and Related Monomers.
Proton TypeTypical Chemical Shift (δ, ppm)Assignment
Vinyl Protons (Monomer)5.6 - 6.6CH=CH₂ protons of the acrylate group. scispace.com
Methacrylate (B99206) Protons (Monomer)6.09, 5.54CH₂ protons of a methacrylate group. mdpi.com
Polymer Backbone1.5 - 2.5-CH₂-CH- protons in the main polymer chain.
Side Chain Methylene (B1212753)3.2 - 4.0-O-CH₂- protons in the hydroxypropyl side chain. scispace.com
Side Chain Methine~3.9 - 4.2-CH(OH)- proton in the hydroxypropyl side chain.
Side Chain Methyl~1.2-CH₃ protons of the hydroxypropyl group.

Infrared (IR) and Raman Spectroscopy of Poly(hydroxypropyl acrylate)ripublication.comresearchgate.net

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a polymer. kpi.ua Fourier-transform infrared (FTIR) spectroscopy, often used in Attenuated Total Reflection (ATR) mode for easy analysis of films and surfaces, is particularly effective for characterizing PHPA. cellulosechemtechnol.royoutube.com

These techniques are used to confirm the successful polymerization by monitoring the disappearance of the C=C double bond absorption band from the acrylate monomer. kpi.ua Key characteristic bands for PHPA include the broad hydroxyl (-OH) stretching vibration, the strong carbonyl (C=O) stretching of the ester group, and various C-O and C-H stretching and bending vibrations. kpi.ua The position and shape of these bands can provide information about intermolecular interactions. For example, temperature-dependent IR spectroscopy has been used to study the hydration and dehydration behavior of PHPA copolymers by observing shifts in the OH and C=O bands, which are indicative of changes in hydrogen bonding. The strength of hydrogen bonds between carbonyl and hydroxyl groups can be interpreted through alterations in the carbonyl band's position and intensity. kpi.ua

Table 2: Key Vibrational Bands in the IR and Raman Spectra of Poly(hydroxypropyl acrylate).
Wavenumber (cm⁻¹)AssignmentTechnique
~3400 (broad)O-H stretching (hydrogen-bonded)IR cellulosechemtechnol.ro
~2950C-H stretching (aliphatic)IR/Raman
~1730C=O stretching (ester carbonyl)IR/Raman ripublication.comkpi.ua
~1635 (monomer)C=C stretchingRaman kpi.ua
~1160C-O stretching (ester)IR

Ultraviolet-Visible (UV-Vis) Spectroscopy of Poly(hydroxypropyl acrylate) and its Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy is generally less informative for the direct structural characterization of simple poly(hydroxypropyl acrylate) homopolymers because the repeating unit lacks a strong chromophore that absorbs in the 200–800 nm range. However, this technique becomes useful in specific contexts.

For copolymers or blends where one of the components contains a chromophore, UV-Vis spectroscopy can be used to study the material's optical properties. For example, analysis of blends containing PHPA has involved UV-Vis spectroscopy to determine the absorption edge and indirect optical energy gap. ripublication.comresearchgate.net Furthermore, the technique is essential for characterizing derivatives of PHPA that have been intentionally modified with light-responsive groups. In such cases, UV-Vis spectroscopy can monitor the photochemical reactions, such as dimerization or isomerization of the attached chromophores, upon irradiation with UV light. researchgate.net It is also commonly used as a concentration detector in liquid chromatography techniques. nih.gov

Chromatographic Techniques for Poly(hydroxypropyl acrylate) Molecular Weight and Distribution Analysisscispace.comdtic.mil

Chromatographic methods are essential for separating the components of a polymer sample, typically based on their size or chemical nature. These techniques are the primary means of determining the molecular weight and molecular weight distribution of poly(hydroxypropyl acrylate), which are critical parameters that influence its physical and mechanical properties.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) of Poly(hydroxypropyl acrylate)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common method for measuring the molecular weight distribution of polymers. polymersource.cashimadzu.com The technique separates polymer molecules based on their hydrodynamic volume in solution. shimadzu.com Larger molecules elute faster than smaller molecules. The system is calibrated with polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate), to generate a calibration curve that relates elution time to molecular weight. scispace.comshimadzu.com

From the resulting chromatogram, several important parameters can be calculated:

Number-average molecular weight (Mn): The total weight of the polymer divided by the total number of molecules.

Weight-average molecular weight (Mw): An average that accounts for the contribution of larger molecules.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI value close to 1.0 signifies a narrow distribution, which is often a goal in controlled polymerization techniques. scispace.com

SEC analysis of poly(hydroxypropyl acrylate) is typically performed using solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). scispace.compolymersource.ca The setup usually includes a refractive index (RI) detector, as the polymer itself may not have a UV chromophore, and sometimes a light scattering detector for more accurate (absolute) molecular weight determination. polymersource.calcms.cz

Table 3: Example GPC/SEC Data for Poly(hydroxypropyl acrylate) and Copolymers.
Polymer SystemMn (g/mol)PDI (Mw/Mn)Reference
P(HPA) Homopolymer7,050 - 10,3001.04 - 1.35 researchgate.net
P(HPA) HomopolymerNot specified1.2 - 1.3 scispace.com
P(DMA-stat-HPA) Copolymers10,100 - 12,5001.22 - 1.35 scispace.com
P(Amor-stat-HPA) Copolymers9,800 - 11,8001.23 - 1.37 scispace.com

High-Performance Liquid Chromatography (HPLC) for Poly(hydroxypropyl acrylate) Fractionation

While GPC/SEC separates polymers based on size, High-Performance Liquid Chromatography (HPLC) can fractionate polymers and related mixtures based on chemical composition or polarity, especially when using gradient elution or different column chemistries (e.g., reversed-phase). For poly(hydroxypropyl acrylate), HPLC is not the primary tool for determining molecular weight distribution but is highly effective for analytical separation of components in a mixture.

A key application of HPLC is the quantification of unreacted residual monomers in the final polymer product. By using a reversed-phase column, the more nonpolar polymer elutes differently from the more polar, small-molecule monomers, allowing for their separation and quantification, often with a UV detector. nih.gov This type of analysis is crucial for quality control and for studying polymerization kinetics. Therefore, in the context of PHPA, HPLC serves as a tool for "fractionation" by separating the polymer from small molecules, rather than fractionating the polymer itself into different molecular weight ranges.

Thermal Analysis of Poly(hydroxypropyl acrylate) Materials

Thermal analysis techniques are fundamental in characterizing polymeric materials, providing critical information about their thermal stability, transitions, and decomposition behavior. For Poly(hydroxypropyl acrylate) (PHPA), these methods are essential for determining its processing parameters and predicting its performance at various temperatures.

Differential Scanning Calorimetry (DSC) of Poly(hydroxypropyl acrylate)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. tandfonline.com This method is particularly effective for determining the glass transition temperature (Tg) of polymers, a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. scispace.com

In the analysis of Poly(hydroxypropyl acrylate) homopolymer, DSC measurements reveal a distinct glass transition. Research has identified the Tg of PHPA to be in the range of 16.57 °C to 22 °C. tandfonline.comacs.org This transition indicates the temperature at which the amorphous polymer chains gain sufficient mobility to change the material's physical properties from brittle to elastic. scispace.com The DSC thermogram shows this event as a step-like change in the heat flow signal. scispace.com The specific Tg value can be influenced by factors such as the polymer's molecular weight, polydispersity, and the experimental conditions of the DSC measurement, such as the heating rate. For instance, a typical heating rate used in these analyses is 20 °C/min under a nitrogen atmosphere to prevent oxidative degradation. scispace.com

Table 1: Glass Transition Temperature (Tg) of Poly(hydroxypropyl acrylate) from DSC Analysis

PolymerGlass Transition Temperature (Tg)Reference
Poly(2-hydroxypropyl acrylate) Homopolymer16.57 °C tandfonline.com
Poly(2-hydroxypropyl acrylate) Homopolymer22 °C tandfonline.comacs.org

Thermogravimetric Analysis (TGA) of Poly(hydroxypropyl acrylate)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to evaluate the thermal stability and decomposition profile of polymeric materials.

For Poly(hydroxypropyl acrylate) homopolymer, TGA studies show that the material is thermally stable up to relatively high temperatures. The decomposition temperature (Td) for PHPA has been reported to be 388 °C. tandfonline.comresearchgate.net This value represents the onset of significant thermal degradation. The TGA is typically performed by heating a small sample at a constant rate, such as 10 °C/min, under an inert nitrogen atmosphere to isolate the thermal degradation from oxidative processes. tandfonline.comresearchgate.net The resulting TGA curve plots the percentage of weight loss against temperature, providing a clear indication of the temperatures at which different degradation stages occur.

Table 2: Decomposition Temperature (Td) of Poly(hydroxypropyl acrylate) from TGA Analysis

PolymerDecomposition Temperature (Td)Experimental ConditionsReference
Poly(2-hydroxypropyl acrylate) Homopolymer388 °CHeating rate of 10 °C/min under N2 tandfonline.comresearchgate.net

Morphological and Microstructural Characterization of Poly(hydroxypropyl acrylate) Systems

The morphology and microstructure of polymeric materials at the micro- and nanoscale are critical determinants of their bulk physical and mechanical properties. Techniques such as electron microscopy and atomic force microscopy are employed to visualize these features.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) of Poly(hydroxypropyl acrylate)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for imaging the structure of materials at high resolution. SEM provides detailed three-dimensional images of the surface morphology by scanning it with a focused beam of electrons. mdpi.com It is widely used to analyze the surface texture, porosity, and particle size distribution in polymer systems. mdpi.com TEM, in contrast, transmits electrons through an ultrathin sample to generate a high-resolution, two-dimensional image of the internal structure, revealing details about phase separation, crystal structure, and the dispersion of nanoparticles within a polymer matrix.

While SEM and TEM are extensively used for characterizing various polyacrylate-based materials, specific research detailing the morphology of pure Poly(hydroxypropyl acrylate) homopolymer films or particles is not widely available in the reviewed literature. However, these techniques are invaluable for related systems. For example, SEM has been used to characterize the porous monoliths of polyacrylate-based high internal phase emulsions (polyHIPEs), revealing interconnected spherical voids. mdpi.com In studies of copolymers containing hydroxypropyl acrylate, SEM has been utilized to observe the surface morphology and dispersion of components like graphene oxide within the polymer matrix. colab.ws

Atomic Force Microscopy (AFM) and Surface Analysis of Poly(hydroxypropyl acrylate) Films

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional surface profile at the nanoscale. nih.gov It works by scanning a sharp probe over the sample surface and measuring the forces between the probe and the sample. nih.gov AFM is particularly suited for polymer characterization because it can operate in various environments and does not require conductive samples. nih.gov It can provide quantitative data on surface roughness, feature dimensions, and material properties like adhesion and stiffness through techniques like phase imaging. nih.gov

Detailed studies employing AFM for the surface analysis of pure Poly(hydroxypropyl acrylate) films are limited in the available scientific literature. Nonetheless, the application of AFM to other polymer films demonstrates its utility. The technique is capable of revealing nanoscale morphology, such as the phase separation in polymer blends or the topography of thin films. nih.gov Complementary surface analysis techniques, such as X-ray Photoelectron Spectroscopy (XPS), are often used alongside AFM to provide chemical information about the top few nanometers of a polymer surface, identifying functional groups and elemental composition.

Rheological and Mechanical Property Investigations of Poly(hydroxypropyl acrylate) Composites

The incorporation of fillers or other polymers to create composites can significantly alter the rheological (flow) and mechanical properties of a polymer matrix. Understanding these changes is crucial for designing materials with specific performance characteristics for various applications.

Rheology is the study of the flow of matter, primarily in a liquid state but also as 'soft solids'. acs.org For polymer composites, rheological measurements, such as viscosity and modulus, are sensitive to the structure, particle size, shape, and surface properties of the dispersed phase. nih.gov Polymer melts often exhibit non-Newtonian, shear-thinning behavior, where viscosity decreases with an increasing shear rate. acs.org The addition of fillers typically increases the viscosity and can induce a transition from liquid-like to solid-like behavior, which can be quantified by measuring the storage modulus (G') and loss modulus (G''). nih.gov

Mechanical properties, such as tensile strength and modulus, describe how a material responds to applied forces. In composites, fillers are often added to enhance these properties. For instance, the incorporation of reinforcing fillers can significantly increase the stiffness and strength of an acrylate-based polymer.

While specific data on the rheological and mechanical properties of Poly(hydroxypropyl acrylate) composites are scarce, studies on other acrylate-based composites provide relevant insights. For example, in dental resin composites, the type and volume fraction of filler particles (like barium glass or silica) have a profound effect on viscosity and mechanical strength. mdpi.com Similarly, the addition of nanofillers like carbon nanotubes or graphene to polyolefin composites has been shown to dramatically alter their rheological behavior, indicating the level of dispersion and interaction between the filler and the polymer matrix. nih.gov Research on acrylate-based shape memory polymers has shown that incorporating grafted hydroxyapatite (B223615) can improve tensile strength, demonstrating the potential for property enhancement in related systems.

Computational and Theoretical Studies of Hydroxypropyl Acrylate and Its Polymers

Molecular Dynamics Simulations of Hydroxypropyl Acrylate (B77674) Polymerization and Conformation

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique has become a standard tool for understanding the morphology and interactions of polymers at the atomistic scale. mdpi.com For the study of hydroxypropyl acrylate, MD simulations can provide detailed insights into both the polymerization process and the conformational dynamics of the resulting polymer chains.

MD simulations model the polymer and its environment (e.g., solvent molecules) by numerically solving Newton's equations of motion for a system of interacting atoms. The forces between atoms are calculated using a potential energy function known as a force field. By simulating the trajectories of atoms over time, MD can reveal key physical properties such as polymer flexibility, rigidity, and chain conformation. mdpi.com

Research Findings:

Polymerization Dynamics: Atomistic MD simulations can be employed to model the free-radical polymerization of acrylate monomers. By representing the monomer and the growing polymer chain with an appropriate force field, it is possible to simulate the addition of monomer units to the radical chain end. These simulations can help elucidate the impact of steric and electronic factors of the hydroxypropyl group on the kinetics of chain propagation.

Conformational Analysis: MD simulations are particularly useful for studying the conformation of PHPA chains in various environments. For instance, simulations can predict the radius of gyration (Rg), a measure of the polymer coil's size, in different solvents or at different temperatures. nih.gov Studies on thermoresponsive polymers similar to PHPA, such as poly(N-vinylcaprolactam), have used MD to understand the coil-to-globule transition that occurs with temperature changes. nih.gov These simulations reveal that the dehydration of the polymer, specifically the loss of hydrogen bonds with water molecules, is a primary driver of this conformational collapse. nih.gov

Hydration Behavior: For a triblock copolymer containing a PHPA block (PDMAA-b-PHPA-b-PDMAA), temperature-dependent studies combined with MD simulations have explored its hydration behavior. These studies show that as the temperature increases towards the Lower Critical Solution Temperature (LCST), the hydroxyl (OH) and carbonyl (C=O) groups of the PHPA block undergo dehydration, leading to a phase transition. This is observed through changes in hydrogen bonding between the polymer and water molecules.

Table 1: Typical Parameters and Outputs of MD Simulations for Acrylate Polymers
Parameter/OutputDescriptionRelevance to Poly(hydroxypropyl acrylate)
Force Field A set of parameters to calculate the potential energy of the system (e.g., GROMOS, OPLS-AA).Determines the accuracy of the interactions between atoms in the PHPA chain and with solvent molecules.
Simulation Box The defined volume containing the polymer and solvent molecules, usually with periodic boundary conditions.Represents the bulk environment where the polymer exists.
Temperature & Pressure Thermodynamic conditions of the simulation, controlled by thermostats and barostats.Allows for studying the temperature-responsive behavior (LCST) and conformational changes of PHPA. nih.gov
Radius of Gyration (Rg) A measure of the overall size and compactness of the polymer chain.Indicates whether the PHPA chain is in a swollen coil or a collapsed globule state. nih.gov
Hydrogen Bond Analysis Quantifies the number and lifetime of hydrogen bonds between the polymer and solvent.Explains the molecular mechanism of PHPA's solubility and temperature-induced phase transition. nih.gov

Density Functional Theory (DFT) Calculations for Hydroxypropyl Acrylate Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying the reactivity of monomers like HPA and for elucidating the mechanisms of polymerization at the electronic level. acs.org DFT calculations can provide accurate information on the geometries and energies of reactants, transition states, and products for elementary reaction steps. acs.org

In the context of free-radical polymerization of acrylates, DFT is used to model the key reaction steps: initiation, propagation, termination, and chain transfer. acs.org By calculating the activation energies for these steps, researchers can predict reaction rate constants and understand how the monomer's structure influences its polymerizability. researchgate.net

Research Findings:

Structure-Reactivity Relationships: DFT studies on a series of acrylate and methacrylate (B99206) monomers have been conducted to understand the effect of the pendant group on reactivity. researchgate.net Factors such as the size, polarity, and nature (linear vs. cyclic) of the ester group influence the stability of the monomer and the propagating radical, thereby affecting the propagation rate coefficient (kp). researchgate.net For HPA, the presence of the hydroxyl group is expected to influence reactivity through potential hydrogen bonding interactions and electronic effects.

Tacticity Prediction: DFT can also be used to model the stereochemistry of the polymerization. By calculating the energies of different modes of monomer addition to the radical chain end, it is possible to predict the resulting polymer's tacticity (the stereochemical arrangement of the pendant groups). acs.org For example, DFT has successfully confirmed the experimental syndiotactic/isotactic ratio for MMA. researchgate.net

Table 2: Representative DFT-Calculated Activation Energies (Ea) for Propagation of Acrylate Monomers
MonomerComputational MethodActivation Energy (kJ/mol)
Methyl Acrylate (MA)MPWB1K/6-311+G(3df,2p)//B3LYP/6-31+G(d)23.0
Methyl Methacrylate (MMA)MPWB1K/6-311+G(3df,2p)//B3LYP/6-31+G(d)29.3
Ethyl α-fluoroacrylate (EFA)MPWB1K/6-311+G(3df,2p)//B3LYP/6-31+G(d)23.8
Methyl α-hydroxymethacrylate (MHMA)MPWB1K/6-311+G(3df,2p)//B3LYP/6-31+G(d)27.2

Data derived from studies on acrylate propagation kinetics. acs.org

Monte Carlo Simulations of Poly(hydroxypropyl acrylate) Chain Growth and Architecture

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In polymer science, MC methods are extensively used to simulate the growth of polymer chains and to predict the resulting molecular architecture, such as molar mass distribution (MMD), branching, and copolymer composition. tu-clausthal.debohrium.com

Kinetic Monte Carlo (kMC) is a specific type of MC simulation that models the time evolution of a system by stochastically selecting elementary reaction events based on their known rate coefficients. acs.org For the free-radical polymerization of acrylates, a kMC model can include dozens of elementary reactions, such as propagation, backbiting (intramolecular chain transfer), β-scission, and termination. bohrium.comacs.org

Research Findings:

Modeling Complex Kinetics: The free-radical polymerization of acrylates at high temperatures is complex due to the occurrence of secondary reactions like backbiting and β-scission, which lead to the formation of branched chains and macromonomers. acs.org kMC simulations are particularly well-suited to model these complex reaction networks and can predict how reaction conditions (temperature, monomer concentration) affect the final polymer microstructure. acs.orgresearchgate.net

Predicting Polymer Architecture: Unlike deterministic models that only predict average properties, kMC simulations can provide detailed information about the entire distribution of polymer chains. queensu.ca This includes predicting the MMD, the number of branches per chain, and the distribution of monomer units in copolymers. tu-clausthal.dequeensu.ca For PHPA, kMC could be used to model how side reactions involving the hydroxyl group might influence chain architecture.

Table 3: Key Reactions Included in kMC Models for Acrylate Polymerization
Reaction TypeDescriptionImpact on Polymer Architecture
Propagation Addition of a monomer to the growing radical chain.Primary mechanism of chain growth.
Backbiting Intramolecular chain transfer where the radical end attacks a hydrogen on its own backbone, forming a mid-chain radical.Creates short-chain branches. acs.org
β-Scission Fragmentation of a mid-chain radical, resulting in a macromonomer (a polymer chain with a terminal double bond) and a new end-chain radical.Affects molar mass and creates reactive macromonomers that can lead to long-chain branching. acs.org
Termination Reaction between two radicals to form a non-radical ("dead") polymer chain, either by combination or disproportionation.Limits the molar mass of the polymer.
Chain Transfer The radical activity is transferred to another molecule (e.g., solvent, monomer, or chain transfer agent).Controls and lowers the average molar mass.

Based on kinetic schemes from studies on acrylate polymerization. bohrium.comacs.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Poly(hydroxypropyl acrylate) Systems

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the chemical structure of molecules with their macroscopic properties through mathematical equations. plos.orgplos.org The fundamental principle is that the structure of a molecule, encoded by numerical descriptors, dictates its physical, chemical, and biological properties. mdpi.com

For polymers, QSPR models can predict a wide range of properties, from the kinetic parameters of their polymerization to the thermal and mechanical properties of the final material. acs.org The process involves generating a set of molecular descriptors that quantify various aspects of the monomer's structure (topological, electronic, geometric), and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. plos.orgresearchgate.net

Research Findings:

Predicting Polymerization Kinetics: A significant application of QSPR in this area is the prediction of the propagation rate coefficient (kp). A generalized QSPR model has been developed to predict kp for a wide range of (meth)acrylate monomers, including hydroxyl-containing ones, based on their chemical structure. acs.org Such models can accurately estimate kp values and associated Arrhenius parameters (activation energy), providing insight into monomer reactivity. The models show that acrylates generally have lower activation energies and thus higher kp values than corresponding methacrylates. acs.org

Relating Structure to Polymer Properties: QSPR can establish relationships between the structure of the repeating monomer unit and the properties of the resulting polymer. For polyacrylates, QSPR models could predict properties like glass transition temperature (Tg), solubility, and mechanical strength based on descriptors calculated for the HPA monomer.

Genetic Function Approximation (GFA): The GFA algorithm is a powerful tool used in QSPR to both select the most relevant descriptors and build the predictive model. plos.orgplos.org This method has been successfully used to create QSPR models for complex polymer systems, such as predicting the drug-loading capacity of polymeric micelles. plos.orgresearchgate.net

Table 4: Examples of Molecular Descriptors Used in QSPR Models for Polymers
Descriptor ClassExample DescriptorsInformation Encoded
Electronic HOMO/LUMO energies, Dipole moment, Mulliken atomic chargesElectron distribution, polarizability, and reactivity. acs.org
Topological Wiener index, Randić index, Norm indicesMolecular size, branching, and connectivity. acs.org
Geometrical (3D) Molecular volume, Surface area, Radius of gyrationThree-dimensional shape and size of the molecule.
Physicochemical LogP (lipophilicity), Molar refractivitySolubility characteristics and polarizability.

Predictive Algorithms and Mathematical Models in Hydroxypropyl Acrylate Research

Predictive algorithms and mathematical modeling encompass a broad range of computational tools used to simulate, understand, and optimize chemical processes. In the context of HPA research, these models are crucial for designing efficient synthesis processes and for predicting the final properties of PHPA-based materials. mdpi.com

These models can range from detailed kinetic models that describe the reaction rates of individual chemical species to machine learning algorithms that predict reactivity based on molecular features.

Research Findings:

Kinetic Modeling of Synthesis: Mathematical models have been developed to describe the kinetics of acrylate ester synthesis and polymerization. For the synthesis of HPA from acrylic acid and propylene (B89431) glycol, process models can be used to optimize reaction conditions (e.g., temperature, catalyst concentration, reactant ratio) to maximize yield and selectivity. researchgate.net For polymerization, kinetic models based on mass balance equations and the method of moments can predict the evolution of monomer conversion and average molar masses over time. nanoient.orgresearchgate.net

Modeling Polymer Properties: Mathematical models are used to analyze and predict the behavior of the final polymer. For example, various models (e.g., Peleg's model, first-order kinetics) have been used to describe the swelling kinetics of acrylate-based hydrogels, which is a critical property for applications in absorbent materials. nanoient.org

Machine Learning for Reactivity Prediction: More recently, machine learning algorithms like XGBoost have been used to build predictive models for the reactivity of monomers in polymerization. chemrxiv.org These models use chemically interpretable parameters (e.g., solvation free energy, dipole moment, conformational entropy) to predict the outcome of a polymerization reaction, offering a powerful tool for screening new monomers and designing polymers with desired properties. chemrxiv.org

Table 5: Predictive Models and Algorithms in Acrylate Research
Model/Algorithm TypeApplicationPredicted Outputs
Kinetic Models (e.g., PREDICI) Simulating semi-batch solution radical polymerization. queensu.caMonomer conversion, molar mass averages, macromonomer content. queensu.ca
Process Simulation Models (e.g., Aspen Plus) Design and optimization of HPA production processes. researchgate.netReaction yield, product selectivity, energy consumption, total annual cost. researchgate.net
Swelling Kinetic Models (e.g., Peleg's model) Characterizing the swelling behavior of PHPA hydrogels.Swelling rate, equilibrium swelling capacity. nanoient.org
Machine Learning (e.g., XGBoost, Decision Trees) Predicting monomer reactivity in graft polymerization. chemrxiv.orgGrafting yield, identification of key structural features influencing reactivity. chemrxiv.org

Degradation and Environmental Fate Research of Hydroxypropyl Acrylate Based Polymers

Biodegradation Pathways and Mechanisms of Poly(hydroxypropyl acrylate)

The biodegradation of acrylic polymers like poly(hydroxypropyl acrylate) is a complex process influenced by the polymer's chemical structure and environmental conditions. nih.gov The general mechanism for the biodegradation of poly(n-alkyl acrylates) typically involves a two-phase process. nih.gov

The initial step is the enzymatic cleavage of the ester side groups from the main carbon-carbon backbone. nih.gov For poly(hydroxypropyl acrylate), this would involve the hydrolysis of the hydroxypropyl ester group. Enzymes such as esterases and lipases are responsible for this initial breakdown, leading to the formation of a poly(acrylic acid)-like molecule and 2-hydroxypropanol. nih.gov Microbial communities in environments like landfills have demonstrated the capability to catabolize the acrylate (B77674) components of copolymers. nih.gov

Once the side chains are cleaved, the degradation of the remaining poly(acrylic acid) backbone can proceed. The degradation of poly(acrylic acid) is known to be challenging due to the stability of the C-C backbone. nih.gov However, certain bacterial consortia have been shown to degrade poly(sodium acrylate). The proposed mechanism involves the oxidation of a methylene (B1212753) group to a carbonyl group near the chain end, followed by decarboxylation and subsequent oxidation, ultimately leading to the elimination of acetic acid units. nih.gov This suggests a possible, albeit slow, pathway for the complete mineralization of the polymer backbone under specific microbial action.

Several factors affect the biodegradability of acrylic polymers, including molecular weight, the presence of cross-linking, and environmental conditions such as pH, temperature, and humidity. nih.gov Lower molecular weight polymers generally exhibit higher rates of biodegradation. nih.gov

Table 1: Key Enzymes and Proposed Steps in Poly(hydroxypropyl acrylate) Biodegradation

Degradation Step Description Key Enzymes Involved Resulting Products
Primary Biodegradation Enzymatic cleavage of the hydroxypropyl ester side chains from the polymer backbone. nih.gov Esterases, Lipases nih.gov Poly(acrylic acid)-like backbone, 2-Hydroxypropanol

| Backbone Degradation | Slow oxidation and fragmentation of the remaining carbon-carbon backbone. nih.govnih.gov | Oxidoreductases (e.g., monooxygenases), Dehydrogenases nih.govnih.gov | Low molecular weight compounds (e.g., acetic acid), CO2 nih.govnih.gov |

Photodegradation and Hydrolytic Degradation Studies of Poly(hydroxypropyl acrylate) Materials

Poly(hydroxypropyl acrylate) materials are susceptible to degradation upon exposure to environmental stressors such as ultraviolet (UV) radiation and water. nih.govegle.state.mi.us

Photodegradation: Exposure to UV radiation can initiate photooxidative degradation in acrylic polymers. nih.gov This process involves the absorption of UV light by chromophoric groups within the polymer, leading to the formation of free radicals. nih.gov These radicals can then react with oxygen, initiating a chain reaction of bond scission, cross-linking, and the formation of oxidation products like hydroperoxides. nih.gov For poly(n-alkyl acrylates), photodegradation can result in chain scission, which reduces the molecular weight and deteriorates the material's mechanical properties. rsc.org In some cases, cross-linking can occur simultaneously, which can alter the polymer's solubility and physical structure. researchgate.net The photodegradation of the hydroxypropyl acrylate monomer by reaction with hydroxyl radicals in the atmosphere is relatively rapid, with a calculated half-life of 7.4 hours, suggesting the chemical structure is susceptible to oxidative processes. egle.state.mi.usoecd.org

Hydrolytic Degradation: As a polyester, poly(hydroxypropyl acrylate) is susceptible to hydrolysis, which is the cleavage of the ester linkage by water. nih.gov The rate of hydrolysis is highly dependent on pH and temperature. egle.state.mi.us Studies on the hydroxypropyl acrylate monomer show that hydrolysis is very slow at acidic and neutral pH (half-life > 490 days at pH 3 and > 230 days at pH 7) but is rapid under alkaline conditions (half-life of approximately 1 hour and 21 minutes at pH 11). egle.state.mi.us This suggests that the polymer's ester side chains would be more rapidly cleaved in alkaline environments. The hydrolysis process can be autocatalyzed by the formation of carboxylic acid groups at the chain ends, which can lower the local pH and accelerate further degradation. nih.gov This process leads to a reduction in molecular weight and the release of 2-hydroxypropanol. egle.state.mi.us

Table 2: Factors Influencing Abiotic Degradation of Poly(hydroxypropyl acrylate)

Degradation Type Key Environmental Factor Mechanism Effects on Polymer
Photodegradation UV Radiation, Oxygen nih.gov Free radical formation, photo-oxidation nih.gov Chain scission, cross-linking, discoloration, reduced mechanical properties nih.govrsc.org

| Hydrolytic Degradation | Water, pH (especially alkaline), Temperature egle.state.mi.usnih.gov | Cleavage of ester linkages in the side chains nih.gov | Reduced molecular weight, release of 2-hydroxypropanol, formation of poly(acrylic acid) egle.state.mi.us |

Environmental Impact Research of Poly(hydroxypropyl acrylate) Microplastics

When poly(hydroxypropyl acrylate) is used in solid, particulate form in products such as cosmetics, it can be considered a primary microplastic. h2compliance.comashleydeeley.com These particles are typically less than 5 mm in size and are not effectively removed by conventional wastewater treatment plants, leading to their release into aquatic environments. h2compliance.comnih.gov

The environmental concerns associated with poly(hydroxypropyl acrylate) microplastics are similar to those of other synthetic polymers. Due to their persistence and low biodegradability, these particles can accumulate in freshwater and marine ecosystems. h2compliance.com Aquatic organisms, from plankton to fish, can ingest these microplastics. h2compliance.com This ingestion can lead to physical harm, such as internal abrasions and blockages of the digestive tract.

Table 3: Potential Environmental Impacts of Poly(hydroxypropyl acrylate) Microplastics

Impact Area Description Potential Consequences
Persistence and Accumulation Low biodegradability leads to long-term presence in aquatic and terrestrial environments. h2compliance.com Contribution to the global plastic pollution problem; accumulation in sediments and water column.
Ingestion by Biota Small particles are readily ingested by a wide range of organisms, from zooplankton to larger marine animals. h2compliance.com Internal physical damage, false satiation leading to malnutrition, potential for trophic transfer. frontiersin.org

| Vector for Pollutants | The polymer surface can adsorb persistent organic pollutants (POPs) and heavy metals from the surrounding water. h2compliance.com | Transport of harmful chemicals into organisms, potential for biomagnification of toxins in the food web. h2compliance.com |

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Hydroxyl Propyl Acrylate, and how are they applied?

  • Methodology :

  • FTIR Spectroscopy : Identify functional groups (e.g., hydroxyl at ~3300 cm⁻¹, acrylate C=O at ~1720 cm⁻¹) .
  • NMR Spectroscopy : Confirm molecular structure via proton shifts (e.g., acrylate vinyl protons at δ 5.8–6.4 ppm) .
  • Titration : Quantify hydroxyl value (e.g., 1331.12 mg NaOH/g in polyol synthesis) using standardized methods .

Q. How is the hydroxyl value of this compound determined, and why is it critical in polyurethane synthesis?

  • Methodology :

  • Use hydroxyl value titration with acetic anhydride and pyridine to measure reactive –OH groups. Higher hydroxyl values (>1300 mg NaOH/g) enhance urethane linkage formation, improving resin mechanical properties .
  • Example: Palm oil-derived polyol with hydroxyl value 1331.12 mg NaOH/g yielded robust polyurethane networks .

Q. What are the optimal conditions for synthesizing this compound-based polycarboxylate superplasticizers?

  • Methodology :

  • Optimal Parameters (from orthogonal design):
ParameterValue
Acid/ether ratio2.0
Ester/ether ratio6.0
H₂O₂ content1.4%
This compound proportion60% of total monomer
  • Outcome: Enhanced slump retention (4 hours at 30°C) in concrete .

Advanced Research Questions

Q. How do varying acrylate functionalities (mono-, di-, tri-) in copolymer systems influence crosslinking density and mechanical properties?

  • Methodology :

  • Compare systems with butyl acrylate (mono), TPGDA (di), and TMPTA (tri). Higher acrylate functionality increases crosslinking density, improving hardness and tensile strength.
  • Example: TMPTA-based polymers showed superior mechanical properties due to trifunctional crosslinking .

Q. What experimental strategies resolve contradictions in reported data on hydroxyl content vs. polymer hydrophilicity?

  • Methodology :

  • Conduct controlled hydration experiments with standardized protocols (e.g., water contact angle measurements under fixed humidity/temperature).
  • Address discrepancies by isolating variables (e.g., copolymer composition, molecular weight) .

Q. How can Taguchi methods optimize mechanical properties of this compound-containing polymers?

  • Methodology :

  • Use L16 orthogonal arrays to test variables (e.g., monomer ratios, initiator concentrations).
  • Example: Tri-methoxy silyl propyl methacrylate increased Shore D hardness by 42% in silicone-acrylate nanocomposites .

Q. What are the stability challenges of this compound in aqueous systems, and how can degradation be mitigated?

  • Methodology :

  • Monitor hydrolytic stability via accelerated aging tests (e.g., pH 3–12, 60°C).
  • Stabilization strategies: Add antioxidants (e.g., BHT) or use protective colloids (e.g., polyvinyl alcohol) .

Data Contradiction Analysis

Q. Conflicting reports on the role of this compound in hydrophilicity: How to reconcile results?

  • Analysis :

  • Scenario : Study A reports increased hydrophilicity with higher –OH content, while Study B observes no significant change.
  • Resolution :

Verify measurement conditions (e.g., relative humidity during contact angle tests).

Check for competing effects (e.g., hydrophobic comonomers like styrene masking –OH contributions) .

Safety and Handling in Academic Labs

Q. What safety protocols are critical when handling this compound in research settings?

  • Guidelines :

  • Use PPE (nitrile gloves, safety goggles) to prevent skin/eye contact.
  • Store away from oxidizers (e.g., peroxides) and amines to avoid uncontrolled polymerization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.